N-(Methyl-d3)-N'-nitrosopiperazine
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Overview
Description
N-(Methyl-d3)-N’-nitrosopiperazine is a deuterated derivative of N-nitrosopiperazine, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl-d3)-N’-nitrosopiperazine typically involves the nitrosation of N-(Methyl-d3)-piperazine. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite in the presence of hydrochloric acid. The general reaction scheme is as follows:
- The reaction mixture is stirred for a specific period, allowing the formation of N-(Methyl-d3)-N’-nitrosopiperazine.
- The product is then extracted and purified using standard techniques such as recrystallization or chromatography.
N-(Methyl-d3)-piperazine: is dissolved in an aqueous acidic solution.
Sodium nitrite: is added slowly to the solution while maintaining a low temperature to control the reaction rate.
Industrial Production Methods
Industrial production of N-(Methyl-d3)-N’-nitrosopiperazine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: to handle the increased volume of reactants.
Automated systems: to control the addition of reagents and maintain reaction conditions.
Efficient purification methods: to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Methyl-d3)-N’-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(Methyl-d3)-N’-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and isotopic effects.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of N-(Methyl-d3)-N’-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential biological effects. The deuterium atoms in the methyl group can influence the rate of metabolic reactions, providing insights into the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosopiperazine: The non-deuterated analog of N-(Methyl-d3)-N’-nitrosopiperazine.
N-Nitrosomorpholine: Another nitrosamine with a similar structure but different ring system.
N-Nitrosodiethylamine: A nitrosamine with different alkyl groups.
Uniqueness
N-(Methyl-d3)-N’-nitrosopiperazine is unique due to its deuterium labeling, which provides distinct advantages in tracing studies and understanding isotopic effects. This makes it a valuable tool in research areas where precise tracking of molecular transformations is required.
Biological Activity
N-(Methyl-d3)-N'-nitrosopiperazine is a deuterated nitrosamine compound that has garnered attention in scientific research due to its biological activity and potential implications in pharmacology and toxicology. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
Synthesis Methods
The synthesis of this compound typically involves the nitrosation of N-(Methyl-d3)-amine with piperazine. The process can be summarized as follows:
-
Preparation of N-(Methyl-d3)-amine :
- React nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts.
- Reduce the intermediate in an inert solvent to yield N-(Methyl-d3)-amine.
-
Nitrosation :
- Treat N-(Methyl-d3)-amine with nitrous acid to form the nitrosamine.
Chemical Reactions
This compound is known to undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its biological activity significantly:
- Oxidation : Converts the nitroso group into various derivatives.
- Reduction : Can convert the nitroso group back to an amine.
- Substitution : The nitroso group can be replaced with other functional groups depending on the conditions used.
The biological activity of this compound is primarily attributed to its interaction with various biological molecules, particularly enzymes. The deuterium substitution enhances metabolic stability and modulates reactivity, affecting enzyme kinetics and metabolic pathways. This compound has been shown to target specific cellular pathways, leading to various biological effects, including potential carcinogenicity .
Carcinogenicity
Nitrosamines, including this compound, are known for their carcinogenic potential. Studies have indicated that compounds in this class can induce tumors in animal models. For instance, exposure to certain nitrosamines has been associated with increased incidences of lung adenomas and other malignancies in rodent studies .
Case Studies
- Carcinogenicity Evaluation : Research indicates that exposure to this compound may lead to significant increases in tumor incidence in laboratory animals. For example, a study involving B6C3F1 mice reported statistically significant tumor development at high exposure levels .
- Metabolic Studies : In vitro studies have demonstrated that this compound undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular macromolecules .
Research Applications
Analytical Chemistry : this compound serves as a stable isotope-labeled compound in mass spectrometry and other analytical techniques, facilitating the study of metabolic pathways.
Pharmacological Research : Investigations into its pharmacokinetics have revealed insights into drug metabolism and potential therapeutic applications, although its carcinogenic properties necessitate caution in development .
Summary Table of Biological Activity
Properties
Molecular Formula |
C5H11N3O |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
1-nitroso-4-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i1D3 |
InChI Key |
CEAIOKFZXJMDAS-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)N=O |
Canonical SMILES |
CN1CCN(CC1)N=O |
Origin of Product |
United States |
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